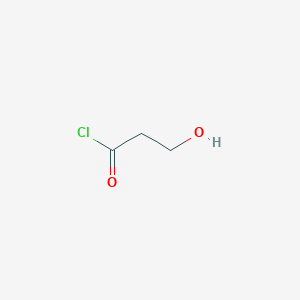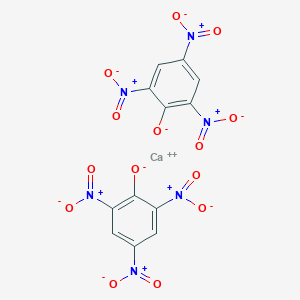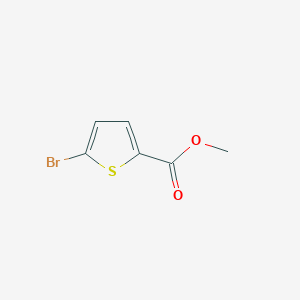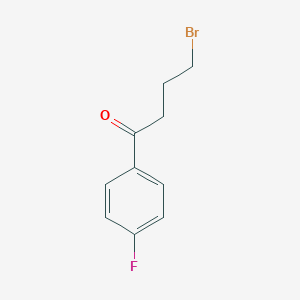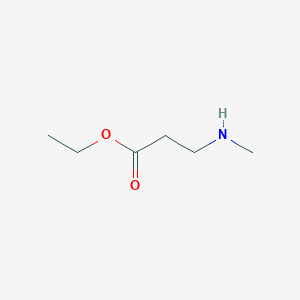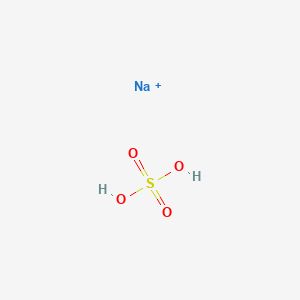
5-Hydroxytropolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxytropolone is a naturally occurring compound found in various plant species. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-hydroxytropolone is not fully understood. However, it is believed to act by chelating metal ions, which are essential for the growth and survival of microorganisms and cancer cells. This leads to the inhibition of various enzymatic reactions, ultimately resulting in cell death.
Biochemical and Physiological Effects
5-Hydroxytropolone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells. In addition, 5-hydroxytropolone has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-hydroxytropolone in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Another advantage is its potential anticancer properties. However, one of the limitations of using 5-hydroxytropolone in lab experiments is its potential toxicity. It has been shown to be toxic to human cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 5-hydroxytropolone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its mechanism of action in more detail. Furthermore, the development of new synthesis methods for 5-hydroxytropolone could lead to the discovery of new analogs with improved properties.
Synthesemethoden
5-Hydroxytropolone can be synthesized in the laboratory using various methods. One of the most commonly used methods is the reaction of tropolone with hydrogen peroxide in the presence of a catalyst. This method yields 5-hydroxytropolone in high purity and yield. Other methods include the reaction of tropolone with nitrous acid and the oxidation of 2-hydroxytropone.
Wissenschaftliche Forschungsanwendungen
5-Hydroxytropolone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. It has also been investigated for its potential anticancer properties. In addition, 5-hydroxytropolone has been shown to have antioxidant and anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
15852-34-3 |
|---|---|
Produktname |
5-Hydroxytropolone |
Molekularformel |
C7H6O3 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
4,5-dihydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O3/c8-5-1-3-6(9)7(10)4-2-5/h1-4,9-10H |
InChI-Schlüssel |
RHKLONPUIWSHCD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=CC1=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=CC1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






